molecular formula C2H2ClF3 B1171811 1-chloro-1,2,2-trifluoro-ethane CAS No. 1330-45-6

1-chloro-1,2,2-trifluoro-ethane

Cat. No.: B1171811
CAS No.: 1330-45-6
M. Wt: 118.48 g/mol
InChI Key: FWAQVJAOVDYHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-1,2,2-trifluoro-ethane is a halogenated hydrocarbon with the molecular formula C2H2ClF3. It is a colorless, non-flammable gas at room temperature and is commonly used as a refrigerant and a solvent in various industrial applications . This compound is also known for its low toxicity and stability, making it a valuable chemical in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-1,2,2-trifluoro-ethane can be synthesized through the fluorination of trichloroethylene with hydrogen fluoride. This reaction typically requires the presence of a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures . Another method involves the chlorination of 1,1,1-trifluoroethane in the presence of a free radical initiator under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride and the high temperatures required for the reaction. The product is then purified through fractional distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-chloro-1,2,2-trifluoro-ethane primarily undergoes substitution reactions due to the presence of halogen atoms. These reactions can be facilitated by various reagents, including nucleophiles and bases .

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium hydroxide

    Bases: Sodium methoxide, potassium tert-butoxide

Major Products

The substitution reactions typically result in the formation of different halogenated derivatives, depending on the reagents used. For example, reacting with sodium hydroxide can produce 1,2,2-trifluoroethanol .

Mechanism of Action

The mechanism of action of 1-chloro-1,2,2-trifluoro-ethane involves its interaction with various molecular targets. In biological systems, it can act as a solvent, facilitating the dissolution and transport of other molecules. In industrial applications, its low boiling point and high stability make it an effective refrigerant .

Properties

IUPAC Name

1-chloro-1,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAQVJAOVDYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861929
Record name 1-Chloro-1,2,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-07-2, 1330-45-6
Record name 1-Chloro-1,2,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.